 
                            The synthesis of 2-Phenylethoxy-9-methyladenine involves a multi-step process beginning with 2-phenylethoxyadenosine as the starting material. The key steps in the synthesis include:
The molecular structure of 2-Phenylethoxy-9-methyladenine can be described by its core components:
2-Phenylethoxy-9-methyladenine participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-Phenylethoxy-9-methyladenine primarily involves its role as an antagonist at the A2 adenosine receptor:
The physical and chemical properties of 2-Phenylethoxy-9-methyladenine include:
These properties influence its behavior in biological systems and its efficacy as a therapeutic agent.
The scientific applications of 2-Phenylethoxy-9-methyladenine are diverse:
2-Phenylethoxy-9-methyladenine is a synthetic adenine derivative characterized by specific modifications at the N9 and C2 positions of the purine core. Its systematic IUPAC name is 9-methyl-2-(2-phenylethoxy)purin-6-amine, reflecting two critical structural features: a methyl group at the N9 nitrogen atom and a 2-phenylethoxy moiety at the C2 carbon [2] [10]. The molecular formula is C₁₄H₁₅N₅O, corresponding to a molecular weight of 269.3 g/mol [2].
The compound’s structure comprises three distinct components:
| Property | Value | 
|---|---|
| IUPAC Name | 9-methyl-2-(2-phenylethoxy)purin-6-amine | 
| Molecular Formula | C₁₄H₁₅N₅O | 
| Molecular Weight | 269.3 g/mol | 
| Canonical SMILES | CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N | 
| InChI Key | WUYCPZWPSQAJNA-UHFFFAOYSA-N | 
| CAS Registry Number | 147951-59-5 | 
The C2 substitution disrupts hydrogen-bonding capacity compared to unmodified adenine, altering interactions with biological targets like adenosine receptors [2].
While direct crystallographic data for 2-phenylethoxy-9-methyladenine is limited in the provided sources, insights can be inferred from structurally related 9-methyladenine complexes. Platinum coordination studies reveal that 9-methyladenine derivatives exhibit preferential N7 metal binding. In the complex trans-dihydroxo(9-methyladenine)triammineplatinum(IV), Pt(IV) coordinates exclusively at N7, confirmed by ³J coupling constants (~50 Hz for Pt(II) complexes vs. ~32 Hz for Pt(IV)) and X-ray diffraction [4]. This suggests potential metal-binding sites in 2-phenylethoxy-9-methyladenine despite its C2 modification.
Conformational dynamics are influenced by:
| Parameter | Observation | Biological Implication | 
|---|---|---|
| Metal Coordination Site | N7 of adenine ring | Potential for metallodrug design | 
| H-bonding with N6H₂ | Cl⁻ or H₂O at C8 position | Stabilizes specific conformers | 
| N1 Protonation Shift | pKa reduced by >2 units upon platination | Alters base-pairing capacity | 
Methylated adenines exhibit divergent biological behaviors based on methylation position. 2-Phenylethoxy-9-methyladenine is functionally distinct from 1-methyladenine, 3-methyladenine, and unmodified 9-methyladenine due to its combined modifications:
Chemistry: Participates in metal coordination (e.g., Pt, Ag) at N7 and exhibits tautomerism influenced by substituents [1] [4].
1-Methyladenine (1-MeA):
Role: A DNA lesion repaired by dioxygenases (e.g., ALKBH1–3) via oxidative demethylation. Not known for receptor modulation [3] [6].
3-Methyladenine (3-MeA):
Role: Autophagy inhibitor targeting Class III PI3K (IC₅₀ ~25 μM). Causes DNA base excision repair [7] [9].
2-Phenylethoxy-9-methyladenine:
Role: Potent adenosine receptor antagonist with A₂ subtype selectivity. The phenylethoxy group enhances hydrophobic interactions in receptor pockets, enabling discrimination between vascular (e.g., coronary vs. aortic) A₂ receptors [2] [8].
Table 3: Methylation Position Dictates Function
| Compound | Methylation Site | Key Biological Role | 
|---|---|---|
| 9-Methyladenine | N9 | Metal coordination; weak receptor binding | 
| 1-Methyladenine | N1 | DNA lesion; repaired by dioxygenases | 
| 3-Methyladenine | N3 | PI3K inhibition; autophagy blockade | 
| 2-Phenylethoxy-9-methyladenine | N9 + C2 substituent | Selective A₂ adenosine receptor antagonism | 
Structurally, 2-phenylethoxy-9-methyladenine bridges nucleobase chemistry and receptor pharmacology. Unlike 3-methyladenine—which disrupts autophagy via PI3K binding—it modulates purinergic signaling by sterically blocking adenosine’s access to G-protein-coupled receptors [2] [8].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1